molecular formula C17H16FN3 B11079036 2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11079036
M. Wt: 281.33 g/mol
InChI Key: AQVVNDBOOJFKHM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that contains a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of the fluorophenyl group and the tetrahydroquinoline moiety contributes to its biological activity and makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation of dimedone, substituted benzaldehydes, 4-fluorophenylacetonitrile, and ammonium acetate under ultrasonic conditions. This method is advantageous due to its high yield, shorter reaction time, and environmentally friendly nature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of the fluorophenyl group and the tetrahydroquinoline moiety. This combination enhances its biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H16FN3/c1-10-2-7-15-13(8-10)16(14(9-19)17(20)21-15)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H2,20,21)

InChI Key

AQVVNDBOOJFKHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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